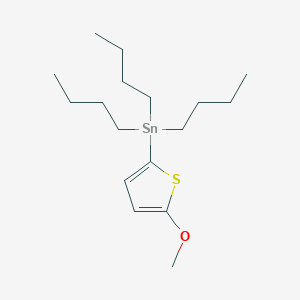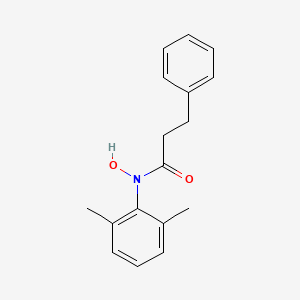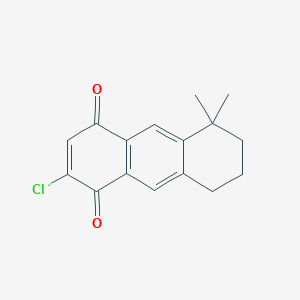
Tributyl(5-methoxythiophen-2-YL)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(5-methoxythiophen-2-yl)stannane is an organotin compound that features a tin atom bonded to a thiophene ring substituted with a methoxy group at the 5-position. This compound is of interest due to its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Vorbereitungsmethoden
The synthesis of tributyl(5-methoxythiophen-2-yl)stannane typically involves the reaction of 5-methoxythiophene with tributyltin chloride in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through distillation or chromatography to obtain the desired compound .
Analyse Chemischer Reaktionen
Tributyl(5-methoxythiophen-2-yl)stannane is primarily used in Stille coupling reactions, where it reacts with various halides to form new carbon-carbon bonds. This reaction is catalyzed by palladium complexes and is highly valuable in the synthesis of complex organic molecules. The compound can also undergo substitution reactions, where the tin atom is replaced by other groups under specific conditions .
Wissenschaftliche Forschungsanwendungen
Tributyl(5-methoxythiophen-2-yl)stannane is widely used in scientific research for the synthesis of organic semiconductors, pharmaceuticals, and agrochemicals. Its ability to form carbon-carbon bonds makes it a crucial reagent in the development of new materials and drugs. Additionally, it is used in the synthesis of polymers for organic solar cells and other electronic devices .
Wirkmechanismus
The mechanism of action of tributyl(5-methoxythiophen-2-yl)stannane in Stille coupling reactions involves the formation of a palladium complex with the organotin compound. This complex then undergoes transmetalation with an organic halide, followed by reductive elimination to form the desired carbon-carbon bond. The methoxy group on the thiophene ring can influence the electronic properties of the compound, affecting its reactivity and selectivity in these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tributyl(5-methoxythiophen-2-yl)stannane include tributyl(thiophen-2-yl)stannane and tributyl(5-methylthiophen-2-yl)stannane. These compounds also participate in Stille coupling reactions but may exhibit different reactivities and selectivities due to variations in their substituents. The methoxy group in this compound provides unique electronic properties that can enhance its performance in certain applications .
Eigenschaften
CAS-Nummer |
879480-43-0 |
|---|---|
Molekularformel |
C17H32OSSn |
Molekulargewicht |
403.2 g/mol |
IUPAC-Name |
tributyl-(5-methoxythiophen-2-yl)stannane |
InChI |
InChI=1S/C5H5OS.3C4H9.Sn/c1-6-5-3-2-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
AOYUPZDCHAYHRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one](/img/structure/B12613671.png)
![4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate](/img/structure/B12613680.png)
![2,4-Dimethyl-6-[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B12613681.png)


![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane](/img/structure/B12613690.png)




![3-Bromo-5-[(5-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12613738.png)


![2-{[(4-Methyl-3-oxopent-4-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B12613755.png)
